Structural Basis for Differentiation: C-7 Oxygen Functionality vs. Lappaconitine
The defining structural feature that separates ranaconitine-type alkaloids from lappaconitine-type alkaloids is the presence of an oxygen functionality at the C-7 position. Ranaconitine possesses this additional oxygenation, which is absent in lappaconitine [1]. This structural divergence underpins the classification of C18-diterpenoid alkaloids into two distinct subtypes and influences their respective chemical properties [2].
| Evidence Dimension | Presence of Oxygen Functionality at C-7 Position |
|---|---|
| Target Compound Data | Present |
| Comparator Or Baseline | Lappaconitine: Absent |
| Quantified Difference | Qualitative difference; presence vs. absence |
| Conditions | Structural analysis based on chemical characterization and literature review |
Why This Matters
This structural feature is the primary chemotaxonomic marker for differentiating the ranaconitine-type subclass, which may impact target binding and pharmacokinetics, and is crucial for correct compound identification during procurement.
- [1] Tursunkhodzhaeva FM, Dzhakhangirov FN. Pharmacological properties and technology of the diterpenoid alkaloid ranaconitine from rhizomes with roots of the Aconitum genus plants. J Res Pharm. 2020;24(Supplement 1):OP12. View Source
- [2] Yan Y, et al. C18-diterpenoid alkaloids in tribe Delphineae (Ranunculaceae): phytochemistry, chemotaxonomy, and bioactivities. RSC Adv. 2021 Dec 22;12(1):395-405. View Source
